(3-Azidoazetidin-1-yl)(2,4-difluorophenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2,4-difluorophenyl)methanone is a chemical compound used in scientific research. It has a unique structure and properties that make it valuable for various applications, including drug synthesis and materials science. The molecular formula is C10H8F2N4O, with an average mass of 238.193 Da and a monoisotopic mass of 238.066620 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H8F2N4O . The exact structure detailing the arrangement of these atoms is not provided in the search results.Scientific Research Applications
Catalytic Asymmetric Synthesis
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound with a related azetidine ring, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Antimicrobial Activity
- Novel azetidinone derivatives, including those with a difluorophenyl moiety, have been synthesized and shown to possess significant antibacterial and antifungal activities, indicating the potential of azetidinone cores in developing new antimicrobial agents (Rajasekaran & Murugesan, 2006).
Molecular Docking and Anticancer Activity
- The synthesis and characterization of compounds like 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have been reported, with preliminary tests showing inhibition on the proliferation of cancer cell lines, suggesting the importance of these moieties in anticancer research (Tang & Fu, 2018).
Heterocyclic Compounds Synthesis
- Azetidinones and related compounds have been used in the synthesis of nitrogen and sulfur-containing heterocycles, which were evaluated for their pharmacological activities, including antimicrobial effects, highlighting the versatility of these structures in medicinal chemistry (Mistry & Desai, 2006).
Antitumor Agents
- Derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share functional group similarities with the query compound, have been identified as potent antitumor agents, showcasing the potential of fluorine and aromatic moieties in cancer therapy (Hayakawa et al., 2004).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,4-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-6-1-2-8(9(12)3-6)10(17)16-4-7(5-16)14-15-13/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZNGATTITCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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